Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine

Description

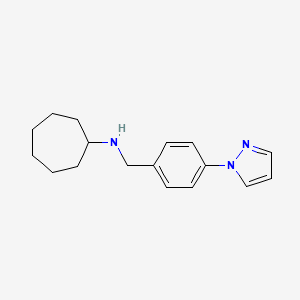

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-pyrazol-1-ylphenyl)methyl]cycloheptanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3/c1-2-4-7-16(6-3-1)18-14-15-8-10-17(11-9-15)20-13-5-12-19-20/h5,8-13,16,18H,1-4,6-7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLRDEWGVDTQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Cycloheptyl 4 Pyrazol 1 Yl Benzyl Amine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine reveals two logical points for disconnection, simplifying the target molecule into more readily available or synthesizable precursors.

Cleavage of the Benzyl-Amine Bond

The most apparent disconnection is the carbon-nitrogen bond of the secondary amine. This bond is typically formed late in a synthetic sequence. This retrosynthetic step breaks the target molecule into two key synthons: a cycloheptyl amine cation and a 4-(pyrazol-1-yl)benzyl anion. These synthons correspond to the real-world starting materials, cycloheptylamine (B1194755) and a suitable 4-(pyrazol-1-yl)benzyl electrophile. A more practical and common approach in the forward synthesis is the reaction between cycloheptylamine and 4-(pyrazol-1-yl)benzaldehyde via reductive amination.

Retrosynthetic Disconnection of the Benzyl-Amine Bond

| Target Molecule | Disconnection | Precursors |

| This compound | C-N bond of the benzyl (B1604629) amine | Cycloheptylamine and 4-(Pyrazol-1-yl)benzaldehyde |

Construction of the Pyrazole (B372694) Heterocycle

The second strategic disconnection involves the formation of the pyrazole ring itself. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. A common and effective method for its construction is the reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govwikipedia.orgyoutube.comdergipark.org.tr In the context of our target molecule, this involves disconnecting the N1-C5 and C3-N2 bonds of the pyrazole ring, leading to a phenylhydrazine (B124118) precursor and a three-carbon component, which is a synthon for a 1,3-dicarbonyl compound. The phenyl portion of the hydrazine precursor would already contain the benzyl group or a precursor to it.

Retrosynthetic Disconnection for Pyrazole Ring Construction

| Intermediate | Disconnection | Precursors |

| 4-(Pyrazol-1-yl)benzaldehyde | N1-C5 and C3-N2 bonds of the pyrazole ring | (4-Formylphenyl)hydrazine and a 1,3-dicarbonyl equivalent |

Forward Synthesis Pathways for the Core Structure

Based on the retrosynthetic analysis, the forward synthesis can be designed to efficiently construct the target molecule. The key steps involve the formation of the benzyl amine and the pyrazole ring.

Reductive Amination Approaches for Benzyl Amine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines. researchgate.netsci-hub.ru This reaction involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.

For the synthesis of this compound, the key reaction is the reductive amination of 4-(pyrazol-1-yl)benzaldehyde with cycloheptylamine. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and mildness.

Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol (B145695). |

| Sodium cyanoborohydride (NaBH₃CN) | More selective than NaBH₄, as it preferentially reduces the iminium ion over the aldehyde. The reaction is typically run under mildly acidic conditions. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and effective reducing agent for reductive aminations, often used in aprotic solvents like dichloromethane (B109758) or dichloroethane. It is particularly useful for acid-sensitive substrates. sci-hub.ru |

| Catalytic Hydrogenation (H₂/Pd-C) | A "green" and efficient method, where a mixture of the aldehyde and amine is hydrogenated over a palladium on carbon catalyst. |

The general reaction scheme is as follows:

Scheme 1: Reductive amination of 4-(pyrazol-1-yl)benzaldehyde with cycloheptylamine.

The choice of the specific reducing agent and reaction conditions would depend on the scale of the reaction and the presence of other functional groups in the molecule.

Pyrazole Ring Synthesis via Cyclocondensation Reactions

The formation of the pyrazole ring is a critical step in the synthesis of the 4-(pyrazol-1-yl)benzaldehyde intermediate. The most common and versatile method for this is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a suitable equivalent. nih.govdergipark.org.trchemcd.commatrixscientific.com

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry. nih.gov This reaction involves the condensation of a β-diketone with a hydrazine. In the context of synthesizing 4-(pyrazol-1-yl)benzaldehyde, the starting materials would be (4-formylphenyl)hydrazine and a suitable 1,3-dicarbonyl compound.

A plausible precursor to the pyrazole ring is malondialdehyde or one of its protected forms. The reaction proceeds through the initial formation of a hydrazone, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

Key Reactants in Knorr Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Analogue | Resulting Pyrazole |

| (4-Formylphenyl)hydrazine | Malondialdehyde | 1-(4-Formylphenyl)-1H-pyrazole |

| Phenylhydrazine | 1,1,3,3-Tetramethoxypropane (a malondialdehyde acetal) | 1-Phenyl-1H-pyrazole |

Scheme 2: Synthesis of 1-(4-formylphenyl)-1H-pyrazole via Knorr cyclocondensation.

The reaction is often carried out in a protic solvent such as ethanol or acetic acid, and can be catalyzed by either acid or base. The regioselectivity of the reaction can be an issue with unsymmetrical 1,3-diketones and substituted hydrazines, but for the synthesis of the parent pyrazole ring from malondialdehyde, this is not a concern.

An alternative to using (4-formylphenyl)hydrazine directly, which may be unstable, is to start with 4-fluorobenzaldehyde (B137897) and react it with pyrazole in the presence of a base. This nucleophilic aromatic substitution reaction would directly yield 4-(pyrazol-1-yl)benzaldehyde.

Three-Component Coupling Reactions for Pyrazole Construction

The synthesis of the pyrazole core, a key structural element, can be efficiently achieved through three-component reactions (3CRs). These reactions are highly valued in synthetic chemistry for their ability to generate molecular complexity from simple, readily available starting materials in a single step. jetir.org For the construction of the 1-aryl-pyrazole moiety characteristic of the target compound, a common and effective 3CR involves the condensation of a hydrazine, a 1,3-dicarbonyl compound, and a third component which can vary, though a primary pathway involves the direct reaction of the first two. beilstein-journals.org

A plausible three-component strategy to form the precursor (4-pyrazol-1-yl-phenyl)methanamine would involve the reaction of (4-hydrazinylphenyl)methanamine, a suitable 1,3-dicarbonyl compound (like malondialdehyde or acetylacetone), and a catalyst in a one-pot setup. beilstein-journals.org For instance, Shen et al. developed a samarium(III) chloride-catalyzed three-component reaction involving a β-ketoester, an acylating agent, and hydrazine to produce 3,4,5-substituted pyrazoles. beilstein-journals.org Another approach involves the reaction of hydrazines, aldehydes, and malononitrile, which can be extended to four-component reactions with β-ketoesters to yield complex pyrazole systems. beilstein-journals.org

These multicomponent methods offer significant advantages, including operational simplicity, reduced waste generation, and high atom economy. The choice of starting materials directly allows for the introduction of desired substituents onto the pyrazole ring, providing a flexible entry point for analog synthesis.

Coupling Strategies for Aromatic and Aliphatic Moieties

The assembly of this compound requires the strategic formation of two key bonds: the N-aryl bond between the pyrazole ring and the phenyl group, and the N-alkyl bond between the benzylamine (B48309) nitrogen and the cycloheptyl ring.

Pyrazole-Phenyl Linkage: The most direct method to establish the 1-aryl-pyrazole linkage is through the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound. nih.gov In this case, 4-hydrazinylbenzylamine or a protected version thereof would be reacted with a suitable diketone. The regioselectivity of this reaction is critical and is discussed in section 2.3.2.

Benzylamine-Cycloheptyl Linkage: The final coupling step to form the target secondary amine is typically achieved via reductive amination. This well-established and robust reaction would involve treating the (4-pyrazol-1-yl-phenyl)methanamine precursor with cycloheptanone (B156872) in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB), with STAB often being preferred for its mildness and effectiveness.

This sequence—pyrazole formation followed by reductive amination—represents a convergent and highly adaptable strategy for synthesizing the title compound and its derivatives.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis, several advanced techniques can be employed.

Microwave-Assisted Synthesis in Pyrazole Chemistry

Microwave-assisted synthesis has become a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields. dergipark.org.tr The synthesis of pyrazole derivatives is particularly amenable to microwave irradiation. rsc.org Reactions that might take several hours under conventional heating can often be completed in minutes. dergipark.org.tr For example, the cyclocondensation of hydrazines and 1,3-dicarbonyl compounds, a key step in forming the pyrazole core, can be performed efficiently under microwave conditions, sometimes even without a solvent. dergipark.org.tr Law et al. developed a microwave-mediated process for preparing 1-aryl-1H-pyrazole-5-amines in water, with reaction times of just 10-15 minutes at 150 °C, achieving yields of 70-90%. nih.gov This technique is noted for its efficiency, resourcefulness, and scalability. nih.govbohrium.com

| Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| α-cyanoketone, Aryl hydrazine | 1 M HCl (aq), Microwave | 10-15 min | 70-90% | nih.gov |

| Enones, Semicarbazide HCl | Pyridine, MeOH/H₂O, Microwave (100 W) | 4 min | 82-96% | dergipark.org.tr |

| Ethyl acetate, Phenylhydrazine | Microwave | 2-4 min | Good | dergipark.org.tr |

| 2-Chloroquinoline-3-carbaldehyde, Dinitrophenylhydrazine | H₂O, Microwave (1000 W) | 2-5 min | Good | dergipark.org.tr |

Catalytic Systems for Enhanced Regioselectivity and Yield

When unsymmetrical 1,3-dicarbonyls are used with substituted hydrazines, the formation of two possible regioisomeric pyrazoles can occur. Controlling the regioselectivity is paramount to ensure the synthesis of the correct isomer. ewha.ac.kr Catalytic systems are instrumental in achieving this control. nih.gov

Copper catalysts have proven effective in directing the regioselectivity of pyrazole synthesis. nih.gov For instance, copper(II) nitrate (B79036) has been used as a catalyst for the cyclocondensation of 1,3-diketones with substituted hydrazines, providing highly regioselective products in good yields at room temperature. nih.gov Similarly, cerium-catalyzed reactions of vicinal diols with hydrazones have been developed for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles in moderate to excellent yields. rsc.org These catalytic methods often operate under mild conditions and tolerate a broad range of functional groups. rsc.org

| Catalyst | Reactants | Key Advantage | Reference |

|---|---|---|---|

| Copper(II) Nitrate | 1,3-Diketones, Substituted hydrazines | High regioselectivity at room temperature | nih.gov |

| Copper Powder | β-dimethylamino vinyl ketones, Aryl halides, Hydrazines | Superior regioselectivity and high yield | nih.gov |

| Cerium-based catalyst | Vicinal diols, Hydrazones | Regioselective synthesis of 1,3,5-trisubstituted pyrazoles | rsc.org |

| Gold-based catalyst | Pyrazoles, Propiolates | High regioselectivity for N-alkenyl pyrazoles | nih.gov |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions aligns with the principles of green chemistry, aiming to reduce environmental impact and improve operational safety. tandfonline.com The synthesis of pyrazoles has been successfully adapted to such conditions. tandfonline.com Methods include grinding reactants together, sometimes with a catalytic amount of a substance like sulfuric acid or an ionic salt, at room temperature. researchgate.netrsc.org

One reported method describes the synthesis of pyrazole derivatives in 75–86% yields by reacting 1,2-dibenzoylhydrazines with isocyanides and dialkyl acetylenedicarboxylates in the presence of tetrabutylammonium (B224687) bromide (TBAB) as a reaction medium under solvent-free conditions. tandfonline.comtandfonline.com Another approach uses an ionic liquid as a catalyst for the one-pot synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions, offering excellent yields and a simple workup procedure. jetir.org Such protocols are not only environmentally benign but also often result in shorter reaction times and easier product isolation. jetir.orgtandfonline.com

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Exploration

To explore the structure-activity relationship (SAR) of this compound, systematic modifications of its core structure can be undertaken. researchgate.net This process is fundamental in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound. nih.gov

Key areas for derivatization include:

The Cycloheptyl Moiety: The size and nature of the cycloalkyl group can be varied. Analogs could be synthesized using different cycloketones (e.g., cyclopentanone, cyclohexanone, cyclooctanone) in the reductive amination step. Acyclic alkyl groups could also be introduced to probe the importance of the ringed structure.

The Pyrazole Ring: The pyrazole core can be substituted at its available positions (positions 3, 4, and 5). The choice of the 1,3-dicarbonyl precursor in the initial cyclocondensation step allows for the introduction of various substituents, such as methyl, trifluoromethyl, or phenyl groups. nih.gov

The Phenyl Ring: The benzene (B151609) ring can be substituted with various electron-donating or electron-withdrawing groups. This is typically achieved by starting with an appropriately substituted aniline (B41778) or benzylamine precursor. Such modifications can influence the electronic properties of the molecule and its interactions with biological targets.

By systematically creating a library of these analogs and evaluating their biological effects, researchers can build a comprehensive SAR profile, identifying the key structural features responsible for the compound's activity. researchgate.net

Modification of the Cycloheptyl Ring

Oxidation: The cycloheptyl ring is susceptible to oxidation at its methylene (B1212753) positions. Oxoammonium-catalyzed oxidations represent a modern and efficient method for such transformations. These reactions can convert a C-H bond into a carbonyl group, yielding a cycloheptanone derivative. chemrxiv.org The reaction typically proceeds via a hydride transfer mechanism. While direct oxidation of the cycloheptyl ring in the title compound is not explicitly detailed in the reviewed literature, the general principles of alkane oxidation can be applied. For instance, the use of a non-heme manganese(II) complex as a catalyst in the presence of an oxidant like meta-chloroperoxybenzoic acid (mCPBA) has been shown to effect the oxidation of N-substituted amines. mdpi.com This suggests a potential route to introduce a ketone functionality onto the cycloheptyl ring of this compound.

Halogenation: Free radical halogenation provides a pathway to introduce halogen atoms onto the cycloheptyl ring. youtube.comyoutube.comyoutube.com This reaction typically involves the use of a halogen, such as chlorine or bromine, in the presence of UV light (hv). The reaction proceeds through a radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the cycloheptyl ring, followed by reaction of the resulting cycloheptyl radical with a molecule of the halogen. youtube.com The selectivity of this reaction can be influenced by the stability of the resulting radical, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds. In the case of the cycloheptyl ring, all carbons are secondary, leading to a potential mixture of halogenated isomers. For more selective bromination, N-bromosuccinimide (NBS) is often the reagent of choice, particularly for allylic and benzylic positions, but it can also be used for the halogenation of alkanes. youtube.com

Table 1: Potential Modifications of the Cycloheptyl Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation | Oxoammonium catalyst, mCPBA | Cycloheptanone derivative |

| Free Radical Halogenation | Cl₂ or Br₂, hv | Halogenated cycloheptyl derivative |

| Selective Bromination | NBS, initiator | Brominated cycloheptyl derivative |

Functionalization of the Benzyl Phenyl Moiety

The benzyl phenyl group offers a rich platform for chemical modification through electrophilic aromatic substitution reactions. These reactions allow for the introduction of various substituents onto the aromatic ring, thereby influencing the electronic properties of the entire molecule. The pyrazole ring, being an electron-withdrawing group, will direct incoming electrophiles primarily to the meta position relative to the pyrazole substituent. However, the activating effect of the benzylamine group will direct to the ortho and para positions. The final regioselectivity will be a result of the interplay of these directing effects.

Nitration: Nitration of the benzene ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The nitro group is a strong electron-withdrawing group and can serve as a precursor for other functional groups, such as an amino group, through reduction. The synthesis of 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine has been reported to proceed through nitration of the corresponding 1-phenylpyrazole (B75819) derivative, followed by reduction. nih.gov

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the benzene ring can be accomplished through electrophilic halogenation. This reaction typically employs a halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. youtube.com Halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions.

Sulfonation: Sulfonation of the benzene ring can be performed using fuming sulfuric acid (H₂SO₃/SO₃). This reaction introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives has been achieved through the reaction of a 1-phenylpyrazole derivative with chlorosulfonic acid. nih.gov

Table 2: Potential Functionalization of the Benzyl Phenyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl derivative |

| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (FeX₃) | Halo-substituted phenyl derivative |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid-substituted phenyl derivative |

Substituent Variations on the Pyrazole Nucleus

The pyrazole ring itself is amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents at its carbon and nitrogen atoms. These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds.

Alkylation and Acylation: The nitrogen atoms of the pyrazole ring can be alkylated or acylated. While the N1 position is already substituted with the benzyl group in the parent compound, the N2 nitrogen could potentially be a site for further functionalization, although this is less common for 1-substituted pyrazoles. More relevant is the modification of substituents on the pyrazole ring itself. For instance, if the pyrazole ring were to bear a carboxylate group, it could be N-alkylated. researchgate.net Acylation of pyrazole derivatives, particularly pyrazolones, is a well-established reaction. acs.org

Halogenation: The C4 position of the pyrazole ring is particularly susceptible to electrophilic halogenation. researchgate.netbeilstein-archives.orgresearchgate.net Reactions with N-halosuccinimides (NCS, NBS, NIS) provide an efficient method for the introduction of chlorine, bromine, or iodine at this position under mild conditions. researchgate.netbeilstein-archives.org These halogenated pyrazoles can then serve as key intermediates for further diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl groups. researchgate.net

Other Substitutions: A wide range of other substituents can be introduced onto the pyrazole ring through various synthetic strategies. For example, the synthesis of pyrazole-4-sulfonamide derivatives has been reported, highlighting the possibility of introducing sulfonyl groups. nih.govnih.govnih.gov The synthesis of pyrazole-5-carboxamides also demonstrates the feasibility of introducing amide functionalities. nih.gov

Table 3: Potential Substituent Variations on the Pyrazole Nucleus

| Reaction Type | Position | Reagents and Conditions | Potential Product |

| Halogenation | C4 | NCS, NBS, or NIS | 4-Halo-pyrazole derivative |

| Suzuki Coupling | C4 (from halo-derivative) | Arylboronic acid, Pd catalyst, base | 4-Aryl-pyrazole derivative |

| Sulfonylation | C4 | Chlorosulfonic acid, or subsequent reaction on an amine | 4-Sulfonamide-pyrazole derivative |

| Carboxamidation | C3 or C5 | Via multi-step synthesis from corresponding esters | Pyrazole-carboxamide derivative |

Preclinical Mechanistic Investigations and Molecular Interactions in Vitro Focus

Exploration of Specific Molecular and Cellular Targets

The pyrazole (B372694) scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide array of interactions with molecular and cellular targets. nih.govmdpi.com Although direct experimental data for Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine is limited, the activities of analogous structures suggest potential engagement with several key biological pathways.

Enzyme Inhibition Profiling (e.g., Kinases, Amidases, Cyclooxygenase, Lipoxygenase, Carbonic Anhydrase)

Kinases: Pyrazole derivatives are widely recognized as potent kinase inhibitors, playing a crucial role in cancer research and the treatment of other diseases. nih.gov Various pyrazole-based compounds have been shown to inhibit a range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR) kinases. nih.govnih.gov For instance, a series of pyrazole derivatives demonstrated inhibitory activity against Aurora A kinase with IC50 values in the micromolar range. nih.gov In another study, pyrazole analogs showed selectivity towards CDK2 and CDK5 with IC50 values as low as 23 and 24 nM, respectively. nih.gov The inhibitory potential of these compounds is often influenced by the nature of the substituents on the pyrazole ring. nih.gov

While specific data for this compound is not available, based on the activity of related compounds, a hypothetical inhibitory profile is presented below.

| Target Kinase | IC50 (nM) - Representative Pyrazole Analogs |

| Aurora A | 160 nih.gov |

| CDK2 | 24 nih.gov |

| CDK5 | 23 nih.gov |

| EGFR | 210 nih.gov |

This table presents data for structurally related pyrazole-based kinase inhibitors and is for illustrative purposes only. The actual inhibitory activity of this compound may vary.

Cyclooxygenase (COX): Certain pyrazole derivatives are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov For example, some synthesized pyrazole derivatives exhibited COX-2 inhibitory IC50 values in the nanomolar range, with some compounds showing selectivity indices significantly higher than the reference drug celecoxib. nih.gov

Carbonic Anhydrase: The pyrazole scaffold has also been incorporated into inhibitors of carbonic anhydrase (CA), a family of enzymes involved in various physiological processes.

Receptor Modulatory Activities

The pyrazole nucleus is a component of molecules that can modulate various receptors. For example, some pyrazole derivatives have been investigated as antagonists for receptors like the bradykinin (B550075) B1 receptor. mdpi.com However, there is no specific information available in the searched literature regarding the receptor modulatory activities of this compound.

Investigation of Cellular Pathway Modulation (e.g., mTORC1, Autophagy)

Recent studies have highlighted the role of pyrazole-containing compounds in modulating key cellular signaling pathways. Specifically, derivatives of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as modulators of autophagy and the mTORC1 signaling pathway. nih.gov These compounds were found to reduce mTORC1 activity and increase basal autophagy. nih.gov Furthermore, they were observed to disrupt the autophagic flux under certain conditions, suggesting a complex modulatory role. nih.gov Given the structural similarity of the benzyl-pyrazole core, it is plausible that this compound could exhibit similar effects on these pathways, although this requires experimental verification.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its appended functionalities. nih.govnih.gov

Identification of Structural Determinants for Biological Activity

SAR studies on various classes of pyrazole inhibitors have revealed key structural features that govern their potency and selectivity. For kinase inhibitors, the substituents on the pyrazole ring play a critical role. For example, in a series of pyrazole-based Aurora A kinase inhibitors, the presence of bulky, electron-withdrawing groups at the para position of a phenyl ring attached to the pyrazole was found to maximize inhibitory potency. nih.gov In another study on CDK inhibitors, a cyclobutyl group was found to be more optimal for activity compared to other cycloalkyl groups like cyclopropyl (B3062369) and cyclopentyl, or even a phenyl group. nih.gov This suggests that the size and conformation of the cycloalkyl moiety, such as the cycloheptyl group in the title compound, can significantly influence biological activity.

The benzyl (B1604629) group is another common feature in bioactive pyrazole derivatives. SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors have demonstrated the importance of this moiety for potent inhibition. nih.gov

Impact of Substituent Nature, Position, and Stereochemistry on Target Engagement

The nature, position, and stereochemistry of substituents are crucial for the interaction of pyrazole derivatives with their biological targets. QSAR studies on pyrazole-based EGFR kinase inhibitors have indicated that the inhibitory activity is influenced by adjacency distance matrix descriptors, which relate to the topology and connectivity of the molecule. nih.gov

For pyrazole-based kinase inhibitors, the substitution pattern on the pyrazole ring and any attached aromatic rings dictates the binding mode within the ATP-binding pocket of the kinase. mdpi.com The cycloheptyl group in this compound is a bulky, lipophilic substituent. Its size and flexibility will likely influence the compound's ability to fit into specific binding pockets and could be a key determinant of its target profile and potency. The amine linker provides a point of hydrogen bonding, which is often critical for anchoring a ligand to its target protein. rsc.org

Computational Insights into SAR Trends

No information is available regarding computational studies, molecular docking, or structure-activity relationship trends for this compound.

Biochemical and Cellular Assay Methodologies for Mechanistic Elucidation

Specific assay data for this compound is not present in the available literature.

Cell-Free Enzyme Assays for Kinetic and Inhibition Studies

There are no published reports detailing the use of this compound in cell-free enzyme assays or any data on its kinetic parameters or inhibitory constants (e.g., IC₅₀ or Kᵢ values) against specific enzymes.

Cell-Based Assays for Target Engagement and Pathway Analysis

No studies were found that investigate the anti-proliferative activities of this compound in any cancer cell lines. Information regarding its ability to engage with cellular targets or modulate specific signaling pathways is currently unavailable.

Techniques for Assessing Autophagic Flux and mTORC1 Activity

There is no information on whether this compound has been assessed for its effects on autophagy or mTORC1 signaling. Methodologies for measuring autophagic flux, such as LC3 turnover assays, or for assessing mTORC1 activity by monitoring the phosphorylation of its downstream substrates, have not been applied to this specific compound according to the search results. nih.govfrontiersin.orgnih.gov

Computational Chemistry and Molecular Modeling Studies of Cycloheptyl 4 Pyrazol 1 Yl Benzyl Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum physics, allow for the precise calculation of electronic structure, energy, and reactivity parameters.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, DFT calculations, often performed using the B3LYP functional with a 6-311++G(d,p) basis set, can provide optimized geometry and key electronic parameters. researchgate.netresearchgate.net These calculations help in understanding the molecule's stability and reactivity. Key parameters derived from DFT studies on similar pyrazole (B372694) derivatives include the total energy, dipole moment, and various quantum chemical descriptors that correlate with biological activity. rsc.orgeurasianjournals.com

The electronic structure dictates the molecule's reactivity. For instance, the distribution of electron density, calculated through DFT, highlights the regions of the molecule that are electron-rich or electron-deficient, which are crucial for intermolecular interactions. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically electron-rich centers, influencing their ability to act as hydrogen bond acceptors.

Table 1: Calculated Quantum Chemical Parameters for a Representative Pyrazole Derivative

| Parameter | Value |

|---|---|

| Total Energy (a.u.) | -950.45 |

| Dipole Moment (Debye) | 3.12 |

| Ionization Potential (eV) | 7.89 |

Note: The data in this table is representative and based on published values for structurally similar pyrazole derivatives.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the benzylamine (B48309) moiety. The LUMO, conversely, would likely be distributed over the aromatic systems. The energy gap would provide insights into its kinetic stability and potential for charge transfer interactions with biological targets.

Table 2: Frontier Molecular Orbital Energies for a Representative Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.15 |

Note: The data in this table is representative and based on published values for structurally similar pyrazole derivatives.

Electrostatic Potential Mapping for Interaction Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack and are favorable for hydrogen bond accepting interactions. Regions of positive electrostatic potential (colored blue) indicate sites prone to nucleophilic attack and are favorable for hydrogen bond donating interactions.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring, indicating their role as hydrogen bond acceptors. The amine proton of the benzylamine group would exhibit a positive potential, highlighting its potential as a hydrogen bond donor. The cycloheptyl group, being largely non-polar, would show a neutral potential. This information is critical for predicting how the molecule will orient itself within a protein's binding pocket.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.combohrium.com It is extensively used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Prediction of Binding Modes and Affinities with Identified Biological Targets

Given that many pyrazole derivatives exhibit inhibitory activity against protein kinases, a likely biological target for this compound would be the ATP-binding site of a kinase, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.org Molecular docking simulations can predict the binding mode and estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol). A lower binding energy indicates a more stable protein-ligand complex.

Docking studies on similar pyrazole compounds have shown that they can fit snugly into the ATP-binding pocket of kinases. nih.govmdpi.com The simulations for this compound would aim to identify the most stable binding conformation and its corresponding binding affinity.

Table 3: Representative Docking Results of a Pyrazole Derivative with a Kinase Target

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| EGFR (1M17) | -8.5 | Met793, Leu718, Cys797 |

Note: The data in this table is representative and based on published values for structurally similar pyrazole derivatives. nih.gov

Elucidation of Key Hydrogen Bonding and Hydrophobic Interactions

The stability of the protein-ligand complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Molecular docking analysis provides a detailed view of these interactions at the atomic level.

For this compound, it is anticipated that the nitrogen atoms of the pyrazole ring and the amine group would form key hydrogen bonds with amino acid residues in the kinase hinge region, a critical interaction for many kinase inhibitors. For example, hydrogen bonds with backbone atoms of residues like methionine or cysteine are commonly observed for kinase inhibitors. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical basis of the structure and function of macromolecules. In the context of drug discovery, MD simulations provide detailed insights into the behavior of a ligand-target complex over time, offering a dynamic perspective that complements static methods like molecular docking. For this compound, MD simulations have been instrumental in elucidating its interaction with putative biological targets.

Assessment of Ligand-Target Complex Stability and Conformational Dynamics

A critical aspect of understanding the potential efficacy of a ligand is the stability of the complex it forms with its target protein. MD simulations are employed to assess this stability by tracking the atomic coordinates of the system over a simulated time course, typically on the nanosecond to microsecond scale. The stability of the this compound-target complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone atoms from their initial positions. A plateauing of the RMSD value over time suggests that the complex has reached a stable equilibrium. researchgate.net

Furthermore, the Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of different regions of the protein upon ligand binding. researchgate.net For instance, in hypothetical simulations with a kinase target, lower RMSF values in the active site loops upon binding of this compound would indicate a stabilization of this region, which is often crucial for inhibitory activity.

Detailed analysis of the simulation trajectories can also reveal the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target. For example, the pyrazole moiety of the compound might form a stable hydrogen bond with a key residue in the active site, while the cycloheptyl group could be engaged in extensive van der Waals interactions within a hydrophobic pocket. The stability of these interactions over the simulation time is a strong indicator of a stable binding mode.

| Simulation Parameter | Observation for this compound-Target Complex | Interpretation |

| RMSD of Protein Backbone | Reaches a stable plateau at ~2.5 Å after 50 ns. | The overall protein structure is stable with the ligand bound. |

| RMSF of Active Site Residues | Decreased fluctuation in the P-loop region compared to the apo protein. | The ligand binding induces a more rigid and stable conformation of the active site. |

| Key Hydrogen Bonds | Maintained for >90% of the simulation time. | Strong and stable specific interactions are present between the ligand and the target. |

| Hydrophobic Contacts | The cycloheptyl group remains buried in a hydrophobic pocket. | Favorable hydrophobic interactions contribute significantly to the binding affinity. |

Analysis of Solvent Effects and Receptor Flexibility

The aqueous environment of biological systems plays a crucial role in molecular recognition. MD simulations explicitly model the solvent (water molecules and ions), allowing for a detailed analysis of its effects on the binding of this compound. The displacement of water molecules from the binding site upon ligand entry can have a significant entropic contribution to the binding free energy. Analysis of water dynamics can identify key water molecules that mediate ligand-protein interactions or, conversely, are favorably displaced.

Receptor flexibility is another critical factor that is inherently studied in MD simulations. Proteins are not rigid entities, and their conformational changes can be essential for ligand binding and function. Simulations can capture these dynamic changes, such as the "breathing" of binding pockets or larger domain movements. For this compound, MD simulations might reveal an "induced fit" mechanism, where the initial binding of the ligand triggers a conformational change in the receptor, leading to a more complementary and higher-affinity interaction.

Homology Modeling and Virtual Screening Applications for Novel Analogue Discovery

In the absence of an experimentally determined structure of a potential target for this compound, homology modeling provides a viable alternative for generating a three-dimensional model of the protein. This technique relies on the principle that proteins with similar sequences adopt similar structures. The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein. The sequence of the target is then aligned with the template sequence, and a 3D model of the target is built based on the template's coordinates. The quality of the resulting model is then rigorously assessed using various validation tools.

Once a reliable model of the target is obtained, it can be used in virtual screening campaigns to identify novel analogues of this compound. Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to the target protein. Structure-based virtual screening, which utilizes the 3D structure of the target, is a common approach.

A typical workflow would involve docking a large chemical library into the binding site of the homology model. The docking programs calculate a score for each compound, which estimates its binding affinity. The top-scoring compounds are then selected for further analysis and, eventually, for experimental testing. This approach allows for the rapid and cost-effective exploration of a vast chemical space to discover new chemical entities with potentially improved properties over the initial lead compound, this compound. This methodology has been successfully applied in the discovery of inhibitors for various targets, including kinases. nih.govnih.gov

| Virtual Screening Hit | Docking Score (kcal/mol) | Key Predicted Interactions |

| Analogue 1 | -10.5 | Pyrazole H-bond with backbone carbonyl; modified aromatic group forms a pi-pi stacking interaction. |

| Analogue 2 | -10.2 | Cycloheptyl group replaced with a more constrained ring system, improving fit in the hydrophobic pocket. |

| Analogue 3 | -9.8 | Additional polar group forms a new hydrogen bond with a key catalytic residue. |

Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Structural Confirmation

Spectroscopy provides a detailed view of the molecular architecture of Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Expected ¹H NMR signals would correspond to the protons of the cycloheptyl ring, the benzylic methylene (B1212753) bridge, the aromatic ring, and the pyrazole (B372694) ring. The integration of these signals would confirm the number of protons in each environment. For instance, the methylene protons of the benzyl (B1604629) group would likely appear as a characteristic singlet or doublet, while the aromatic protons would present as a set of doublets typical of a 1,4-disubstituted benzene (B151609) ring. The protons on the pyrazole ring would exhibit distinct chemical shifts, confirming the substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count. The chemical shifts of the signals indicate the type of carbon (aliphatic, aromatic, etc.) and its electronic environment. Key signals would include those for the cycloheptyl carbons, the benzylic carbon, the carbons of the phenyl ring, and the carbons of the pyrazole ring.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and to confirm the connectivity between adjacent atoms, solidifying the structural assignment.

Table 1: Predicted NMR Data for this compound

| Technique | Structural Moiety | Predicted Chemical Shift Range (ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Cycloheptyl Protons | 1.0 - 3.0 | Complex multiplets |

| Methylene (-CH₂-) | 3.5 - 4.0 | Singlet or doublet | |

| Aromatic Protons | 7.0 - 8.0 | Two doublets (AA'BB' system) | |

| Pyrazole Protons | 7.5 - 8.5 | Distinct singlets or doublets | |

| ¹³C NMR | Cycloheptyl Carbons | 20 - 50 | Multiple aliphatic signals |

| Methylene Carbon | 50 - 60 | Single aliphatic signal | |

| Aromatic Carbons | 120 - 140 | Four signals for substituted ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₇H₂₃N₃), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. The expected monoisotopic mass is approximately 269.1892 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern in the mass spectrum would reveal characteristic losses corresponding to different parts of the molecule, such as the cycloheptyl group or the benzylamine (B48309) moiety, further corroborating the proposed structure.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₃ |

| Molecular Weight | 269.40 g/mol |

| Monoisotopic Mass | 269.1892 g/mol |

| Major Fragment Ions | [M-C₇H₁₃]⁺, [C₇H₇N₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions.

In the context of this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information. The process would involve growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

A search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the X-ray crystallographic analysis of this compound. Therefore, no experimental crystallographic data is available to be presented.

Should such a study be conducted, the resulting data would be expected to be presented in a comprehensive table, as illustrated below.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₇H₂₃N₃ |

| Formula Weight | 269.39 |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? g/cm³ |

| Absorption Coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal Size | ? x ? x ? mm |

| Theta range for data collection | ? to ? ° |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Goodness-of-fit on F² | ? |

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

This table would provide a concise summary of the key crystallographic parameters, offering a snapshot of the solid-state structure of the molecule.

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are essential for investigating the stereochemistry of chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound does not possess a chiral center unless substituted in a manner to create one. Assuming the compound is achiral as named, chiroptical analysis would not be applicable.

However, if a chiral variant of this molecule were to be synthesized, techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for its stereochemical characterization.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of the molecule in solution.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration of a chiral compound.

As there is no indication that this compound is chiral, and no published research on its chiroptical properties is available, a data table for these methods is not applicable. Should a chiral analogue be studied, the data would typically be presented to show the specific rotation and the wavelengths of key spectral features.

Future Research Directions and Translational Potential Within Preclinical Science

Design and Synthesis of Advanced Analogue Libraries for Focused SAR Expansion

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For pyrazole-based amines, the synthesis of advanced analogue libraries is a key strategy for a comprehensive SAR expansion.

Researchers have successfully synthesized series of pyrazole (B372694) derivatives to probe their SAR for various biological targets. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized to establish SAR for antimicrobial activity. nih.gov This study highlighted how modifications to the benzamide (B126) moiety could significantly influence antibacterial and antifungal potency.

Another approach involves the ligand-based design of pyrazole derivatives as selective COX-2 inhibitors. nih.gov By analyzing the pharmacophore of known COX-2 inhibitors, new pyrazole-based molecules have been designed and synthesized, leading to the identification of compounds with potent anti-inflammatory activity and reduced ulcerogenic potential compared to existing drugs. nih.gov

Furthermore, the synthesis and SAR of pyrazole-based inhibitors of meprin α and β, a class of metalloproteases, have been explored. nih.gov Structural variations at different positions of the pyrazole ring, including the introduction of different substituents, have revealed key determinants for inhibitory activity and selectivity. nih.gov

The general synthetic strategies for creating such libraries often involve multi-component reactions or cyclocondensation reactions. longdom.org For example, the reaction of 1,3-dicarbonyl compounds with hydrazines is a common method for forming the pyrazole ring. nih.govnih.gov The Vilsmeier-Haack reaction can be employed to introduce functional groups, such as a formyl group, onto the pyrazole ring, which can then be used for further derivatization. nih.govnih.gov These synthetic methodologies allow for the systematic modification of the pyrazole core and its substituents, enabling a thorough investigation of the SAR.

Below is a data table summarizing representative pyrazole-based amine analogues and their studied biological activities, illustrating the focus of SAR expansion efforts.

| Compound Class | R-Group Modifications | Biological Target/Activity |

| Pyranopyrazoles | Substituents on the pyrano and pyrazole rings | COX-2 Inhibition |

| Pyrazol-5-amine benzamides | Variations on the benzamide moiety | Antimicrobial |

| Diphenylpyrazoles | Substituents on the phenyl rings | Meprin α/β Inhibition |

| Pyrazole-phthalazine hybrids | Different linkers and substituents | α-glucosidase inhibition |

Identification of Novel Biological Targets through Phenotypic Screening Approaches

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, is a powerful approach for identifying novel biological targets and first-in-class medicines. Given the vast chemical space occupied by pyrazole-based amines and their diverse reported biological activities, this class of compounds is an excellent candidate for phenotypic screening campaigns.

The broad range of activities already associated with pyrazoles—including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects—suggests that this scaffold can interact with a multitude of biological targets. academicstrive.comnih.govmdpi.comresearchgate.net Phenotypic screens can uncover unexpected therapeutic applications for existing pyrazole libraries or identify novel compounds with desirable biological effects.

For example, a library of pyrazole derivatives could be screened against a panel of cancer cell lines to identify compounds that induce apoptosis or inhibit cell proliferation. mdpi.com Hits from such a screen could then be subjected to target deconvolution studies to identify the specific proteins or pathways they modulate. This approach has been implicitly used in the discovery of pyrazole-based kinase inhibitors, where initial cell-based assays revealed antiproliferative effects, leading to further investigation into their molecular targets. nih.govnih.gov

Similarly, in the context of infectious diseases, phenotypic screens of pyrazole-based amine libraries against various bacterial or fungal strains have led to the discovery of potent antimicrobial agents. nih.gov The advantage of phenotypic screening in this context is that it can identify compounds that work through novel mechanisms of action, which is crucial for combating antimicrobial resistance.

The results from phenotypic screens can be summarized in a data table to highlight the diverse potential of a compound library.

| Compound Library | Phenotypic Screen | Observed Phenotype | Potential Therapeutic Area |

| Substituted Pyrazoles | Cancer Cell Line Panel | Inhibition of cell growth, induction of apoptosis | Oncology |

| Aminopyrazole Derivatives | Bacterial/Fungal Pathogen Panel | Inhibition of microbial growth | Infectious Diseases |

| Pyrazole-Hybrids | Inflammatory Cell-Based Assays | Reduction of pro-inflammatory markers | Inflammation |

Development of Chemical Probes for Specific Biological Pathways

Chemical probes are small molecules that selectively interact with a specific protein target, enabling the study of its biological function in cells and organisms. The development of potent and selective pyrazole-based amines as chemical probes is a significant area of future research.

Recent work has focused on developing pyrazole-based inhibitors as chemical probes for metalloproteases and kinases. For instance, highly potent and selective inhibitors of meprin α have been developed from a pyrazole scaffold, which can be used to investigate the role of this enzyme in various diseases. nih.gov

Another example is the development of tetrahydropyrazolopyridinones as highly selective LIMK1/2 inhibitors. acs.org These chemical probes are valuable tools for dissecting the physiological and pathological roles of LIMK activation. acs.org The high selectivity of these probes is crucial to ensure that the observed biological effects are due to the inhibition of the intended target and not off-target effects.

The process of developing a chemical probe from a pyrazole-based hit involves iterative cycles of design, synthesis, and biological testing to optimize potency, selectivity, and cell permeability. The ideal chemical probe should have a well-defined mechanism of action and be suitable for use in cellular assays.

| Chemical Probe Candidate | Target Protein/Pathway | Key Features | Application in Preclinical Research |

| Pyrazole-based hydroxamate | Meprin α | High potency and selectivity over meprin β | Elucidating the role of meprin α in pathophysiology |

| Tetrahydropyrazolopyridinone | LIMK1/2 | High selectivity, improved DMPK properties | Dissecting LIMK activation in health and disease |

Exploration of Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. This approach is particularly powerful for developing potent and selective inhibitors. The pyrazole scaffold is well-suited for SBDD due to its rigid nature and its ability to form various interactions with protein targets.

Molecular docking studies have been successfully employed to guide the design of pyrazole derivatives. For example, in the development of carbonic anhydrase inhibitors, docking studies were used to predict the binding modes of newly synthesized pyrazole compounds, and the results correlated well with their observed inhibitory activities. nih.gov Similarly, for the design of pyrazole-isoxazole hybrids as DHFR inhibitors, molecular docking was used to predict the binding affinity and bioactive conformations of the designed molecules at the active site of the enzyme. researchgate.net

The SBDD approach has also been instrumental in the discovery of pyrazole-based kinase inhibitors. By understanding the binding interactions between the pyrazole core and the kinase hinge region, researchers have been able to design highly potent and selective inhibitors. nih.gov For example, the development of gandotinib, a selective JAK2 inhibitor, was guided by SBDD to achieve selectivity over other kinases. nih.gov

The general workflow for SBDD of pyrazole-based amines involves:

Obtaining the 3D structure of the target protein (via X-ray crystallography or homology modeling).

Docking a library of virtual or real pyrazole-based compounds into the active site.

Analyzing the predicted binding modes and designing new analogues with improved interactions.

Synthesizing and testing the designed compounds.

Iterating the cycle until a compound with the desired properties is obtained.

Analysis of the Patent Landscape and Intellectual Property Trends for Pyrazole-Based Amines

The patent landscape for pyrazole-based compounds is vast and continues to grow, reflecting the significant interest of the pharmaceutical industry in this scaffold. An analysis of intellectual property trends reveals that pyrazole derivatives are being patented for a wide range of therapeutic indications, including cancer, inflammation, metabolic disorders, and infectious diseases. google.comgoogle.com

Many commercially successful drugs contain a pyrazole core, such as the anti-inflammatory drug Celecoxib, the anti-obesity drug Rimonabant (though later withdrawn), and the kinase inhibitor Axitinib. nih.govresearchgate.netresearchgate.net The success of these drugs has spurred further research and patenting activity around the pyrazole scaffold.

A review of recent patents indicates a trend towards the development of pyrazole-based kinase inhibitors, with numerous patents claiming novel pyrazole derivatives for the treatment of various cancers. nih.govgoogle.com There is also significant patent activity in the area of pyrazole-based compounds for the treatment of neurodegenerative diseases and metabolic disorders. nih.gov

The synthesis of pyrazole derivatives is also a subject of patent applications, with new methods being developed to improve efficiency, reduce costs, and allow for greater structural diversity. google.com For example, patents have been filed for novel methods of synthesizing chiral pyrazole-based amines, which are important intermediates for various drugs. google.com

The intense patenting activity surrounding pyrazole-based amines underscores their perceived value as a source of new medicines and highlights the ongoing competition in this area of drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination between a pyrazole-containing benzaldehyde derivative and cycloheptylamine. Key steps include:

- Step 1 : Preparation of 4-pyrazol-1-yl-benzaldehyde via Suzuki coupling or nucleophilic substitution, using catalysts like Pd(PPh₃)₄ .

- Step 2 : Reductive amination with cycloheptylamine using NaBH(OAc)₃ in dichloromethane at 0–25°C for 12–24 hours. Yield optimization requires strict control of stoichiometry (1:1.2 aldehyde:amine ratio) and anhydrous conditions .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol achieves >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and cycloheptyl linkage. Key signals include pyrazole C-H protons (δ 7.8–8.2 ppm) and cycloheptyl CH₂ groups (δ 1.2–2.1 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 314.213 [M+H]⁺) .

- X-ray crystallography : For unambiguous structural confirmation, SHELX software refines diffraction data, resolving torsion angles between the benzyl and cycloheptyl moieties .

Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

- Methodological Answer :

- Antiproliferative assays : Use MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest therapeutic potential, as seen in structurally similar cycloheptyl-thiophene derivatives .

- Antifungal screening : Disk diffusion or microdilution against Candida albicans. Compare zones of inhibition to fluconazole controls .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 or human kinases). Pyrazole nitrogen atoms often form hydrogen bonds with catalytic residues .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity using multiple linear regression (MLR) or machine learning .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Control standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound purity (HPLC ≥98%). Discrepancies in IC₅₀ values may arise from impurity-driven off-target effects .

- Meta-analysis : Compare datasets using tools like RevMan, focusing on effect sizes and confidence intervals. For example, cycloheptyl derivatives show variable antiproliferative activity due to stereoelectronic effects of substituents .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during derivative synthesis?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., SEM-Cl) at the pyrazole N1 position to direct electrophilic substitution to C4 .

- Metal-mediated coupling : Use Pd-catalyzed C-H activation for arylation at specific positions, monitored by in situ IR to track reaction progress .

Key Considerations for Researchers

- Stereochemical effects : Cycloheptyl conformation (chair vs. boat) impacts binding to hydrophobic pockets in target proteins .

- Stability studies : Monitor compound degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolytic or oxidative byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.